1-Metilindeno

Descripción general

Descripción

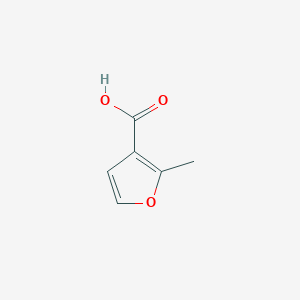

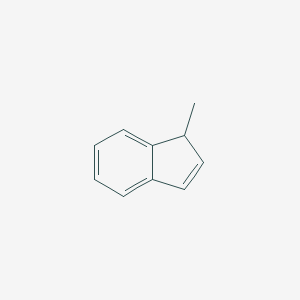

1-Methylindene is an organic compound that belongs to the class of compounds known as indenes. It is a colorless liquid with a molecular formula of C9H10 and a molecular weight of 122.18 g/mol. 1-Methylindene is a synthetic compound that is used in a variety of applications, including as a pharmaceutical, industrial, and agricultural intermediate. 1-Methylindene has been studied extensively in both laboratory and clinical settings, and its biochemical and physiological effects have been well documented.

Aplicaciones Científicas De Investigación

Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de “1-Metilindeno”, centrándose en aplicaciones únicas:

Actividad Biológica

Los derivados del this compound, como las 1-indanonas, se han estudiado por sus potentes propiedades antivirales, antiinflamatorias, analgésicas, antipalúdicas, antibacterianas y anticancerígenas. Estos compuestos muestran una amplia gama de actividades biológicas que podrían aprovecharse en la investigación y el desarrollo farmacéuticos .

Reacciones Químicas

Los estudios teóricos han explorado las reacciones de transferencia de protones 1,3 catalizadas por bases en this compound. Comprender estas reacciones puede contribuir a los avances en la química sintética, particularmente en solventes que van desde polares (como el agua) hasta apolares (como el ciclohexano) .

Ciencia de los Materiales

Las propiedades termofísicas del this compound se evalúan críticamente por su posible uso en la ciencia de los materiales. Estas propiedades son esenciales para diseñar materiales con características térmicas y físicas específicas .

Química Orgánica Sintética

El this compound se utiliza en la síntesis de indenos e indanonas, que son intermediarios clave en la producción de diversos compuestos orgánicos. Los mecanismos de ciclación que involucran el this compound son cruciales para crear estructuras moleculares complejas .

Safety and Hazards

Propiedades

IUPAC Name |

1-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTOHSLOFCWHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865464 | |

| Record name | 1-Methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Chem Service MSDS] | |

| Record name | 1-Methyl-1H-indene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

767-59-9, 29036-25-7 | |

| Record name | 1-Methylindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029036257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLINDENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEL55RNS7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of 1-methylindene?

A1: 1-Methylindene is a bicyclic molecule consisting of a benzene ring fused to a cyclopentadiene ring with a methyl group attached to the cyclopentadiene ring at the 1-position.

Q2: What are the primary reactions 1-methylindene undergoes?

A2: 1-Methylindene readily undergoes a 1,3-proton transfer reaction, rearranging to 3-methylindene. This reaction is often base-catalyzed and has been extensively studied using various tertiary amines as catalysts [, , , ].

Q3: How does the choice of catalyst influence the 1,3-proton transfer reaction in 1-methylindene?

A3: The basicity of the amine catalyst significantly affects the reaction rate and the primary deuterium kinetic isotope effect (KIE). For instance, DABCO, despite its intermediate basicity, exhibits a lower primary KIE compared to other amines with similar pKa values [, ].

Q4: What is the significance of studying kinetic isotope effects (KIEs) in 1-methylindene rearrangement?

A4: KIEs provide valuable insights into the reaction mechanism and the structure of the transition state. The observation of different primary KIEs for enantiomers of 1-methylindene using a chiral catalyst like dihydroquinidine provided evidence for enantioselective interactions in the transition state []. Analysis of primary and secondary deuterium KIEs suggests a late transition state, resembling the ion-pair intermediate proposed for the proton abstraction step [].

Q5: How does solvent choice impact the 1,3-proton transfer reaction of 1-methylindene?

A5: Solvent polarity plays a role in reaction kinetics and enantioselectivity. Studies using dihydroquinidine as a catalyst revealed a significant solvent dependence on enantioselectivity. For instance, the reaction exhibited higher enantioselectivity in less polar solvents compared to more polar ones [].

Q6: Can the 1,3-proton transfer in 1-methylindene be enantioselective?

A6: Yes, using chiral tertiary amines like dihydroquinidine as catalysts leads to substrate enantioselectivity (kinetic resolution) during the 1,3-proton transfer, favoring the reaction of one enantiomer over the other [, ].

Q7: How do substituents on the aromatic ring affect the reactivity of 1-methylindene?

A7: Electron-withdrawing groups, such as nitro groups, at the 5- or 7-positions enhance the acidity of the 1-methyl protons, leading to faster reaction rates compared to unsubstituted 1-methylindene [].

Q8: How does the steric bulk of substituents influence the reactivity of 1-methylindene?

A8: Increased steric bulk at the 1-position influences the stereochemistry of addition reactions. For example, hydroboration of 1-substituted indenes with diborane shows a preference for attack from the less hindered side as the substituent size increases [].

Q9: What are some other reactions that 1-methylindene can undergo?

A9: 1-Methylindene can participate in various reactions, including:

- Ozonolysis: This reaction forms ozonides, with the exo/endo ratio influenced by solvent, temperature, and substituent effects []. The stereochemistry of the carbonyl oxide intermediate also plays a crucial role in ozonide formation [].

- Cycloaddition: 1-Methylindene reacts with dimethyl acetylenedicarboxylate to yield 1:1 adducts [].

- Ring Expansion: Methodologies have been developed to synthesize 3-substituted 1-methylnaphthalenes from 1-methylindenes via ring expansion reactions [, ].

Q10: How is computational chemistry used to study 1-methylindene?

A10: Theoretical studies employing computational methods have investigated the proton transfer reactions in 1-methylindene in various solvents []. These studies contribute to understanding the reaction mechanism, solvent effects, and the influence of different catalysts.

Q11: What is the significance of 1-methylindene in combustion chemistry?

A11: 1-Methylindene has been identified as a product in the combustion of n-butylbenzene, a component of diesel fuel []. This finding highlights the relevance of 1-methylindene and its chemistry in understanding the complex processes involved in fuel combustion.

Q12: Are there any applications of 1-methylindene in organic synthesis?

A12: While not as widely used as some other building blocks, 1-methylindene serves as a starting material in specific synthetic transformations. For instance, it can be used to prepare derivatives of 1-hydroxymethylindane-2-carboxylic acid [] and undergoes methylation reactions to produce various methylated indene derivatives [].

Q13: What analytical techniques are used to study 1-methylindene?

A13: Various analytical methods are employed to characterize and quantify 1-methylindene, including:

- Gas Chromatography (GC): Commonly used to separate and analyze mixtures containing 1-methylindene, especially in combustion studies [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and is used to study reaction mechanisms and stereochemistry [].

- Mass Spectrometry (MS): Used to identify and quantify 1-methylindene and its derivatives in complex mixtures, such as those generated in combustion experiments or photoionization studies [, ].

- Photoionization Mass Spectrometry: Used to determine appearance energies of 1-methylindene and related compounds, providing insights into their thermochemistry and fragmentation pathways [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.